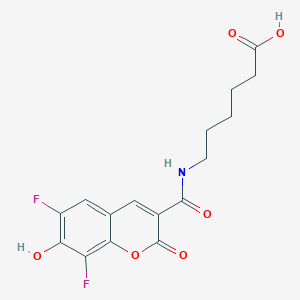
PB LC Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has excitation and emission maxima at 410 nm and 455 nm, respectively . This compound is widely used in various scientific applications due to its high purity and excellent fluorescence properties.
Preparation Methods
The synthetic route typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to dissolve the reactants . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and high yield.
Chemical Reactions Analysis
PB LC Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using potassium permanganate or reduced using sodium borohydride. Substitution reactions may involve the replacement of specific functional groups with others, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PB LC Acid has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting and quantifying various analytes. In biology, it is employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules. In medicine, this compound is used in diagnostic assays and imaging techniques to detect specific biomarkers. In industry, it is utilized in the development of high-performance materials and sensors .
Mechanism of Action
The mechanism of action of PB LC Acid involves its ability to absorb light at a specific wavelength and emit fluorescence at a longer wavelength. This property is due to the presence of conjugated double bonds in its molecular structure, which allows for the absorption and emission of photons. The molecular targets and pathways involved in its effects include various cellular components and biomolecules that interact with the dye, leading to fluorescence emission.
Comparison with Similar Compounds
PB LC Acid is similar to other fluorescent dyes such as Alexa Fluor 405, DyLight 405, and Cascade Blue. it is unique in its specific excitation and emission properties, which make it an ideal choice for certain applications. For example, its minimal overlap with green fluorophore emission spectra makes it suitable for use in multi-color fluorescence imaging .
Properties
Molecular Formula |
C16H15F2NO6 |
|---|---|
Molecular Weight |
355.29 g/mol |
IUPAC Name |
6-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H15F2NO6/c17-10-7-8-6-9(16(24)25-14(8)12(18)13(10)22)15(23)19-5-3-1-2-4-11(20)21/h6-7,22H,1-5H2,(H,19,23)(H,20,21) |
InChI Key |
POZKTUBTYKXREF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















